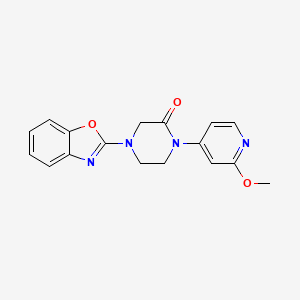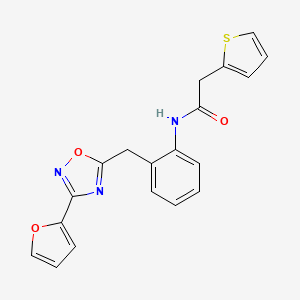
(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to a class of compounds known as picolinates, which have been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate in lab experiments is its relatively low cost and availability. However, (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate can be difficult to synthesize and may require specialized equipment and expertise. In addition, the effects of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate on different cell types and in different experimental conditions may vary, making it important to carefully design experiments and interpret results.
Future Directions
There are many possible future directions for research on (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate. One area of interest is the development of new drugs based on (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate or related compounds. Another area of research is the study of the effects of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate on different types of cancer cells and in combination with other drugs. Additionally, there is interest in exploring the potential use of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reaction with picolinic acid. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate has been used in a range of scientific research applications, including studies of its effects on cancer cells, inflammation, and oxidative stress. (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate has also been studied for its potential use in developing new drugs for the treatment of various diseases.
properties
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-17-9-7-16(8-10-17)20(24)13-6-15-4-11-18(12-5-15)26-21(25)19-3-1-2-14-23-19/h1-14H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGCRQBMUTBNT-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)
![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)

![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)
![Ethyl 3-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2974272.png)
![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)